molecular formula C15H27N3O2 B8419421 N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 68497-69-8

N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B8419421
Key on ui cas rn: 68497-69-8
M. Wt: 281.39 g/mol
InChI Key: XHBWXZLVJAAALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04145347

Procedure details

From 8.56 g. of ethyl 2-oxo-1-pyrrolidineacetate and 12.5 g. of 2-methyl-2-(1-piperidinyl)propylamine [J.A.C.S. 68, 13 (1946)], following the procedure of Example 9, there is obtained N-[2-methyl-2-(1-piperidinyl)propyl]-2-oxo-1-pyrrolidineacetamide; m.p. 69° C. after crystallization from heptane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[CH3:13][C:14]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:17])[CH2:15][NH2:16]>>[CH3:17][C:14]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:13])[CH2:15][NH:16][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)(C)N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CNC(CN1C(CCC1)=O)=O)(C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.